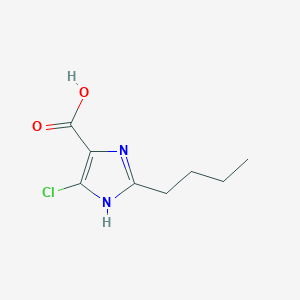

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETCESOEGZHHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472680 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-28-5 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, a crucial heterocyclic compound with applications in pharmaceutical development. The synthesis is strategically divided into two principal stages: the construction of the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, followed by its selective oxidation to the target carboxylic acid. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the causality behind critical process parameters. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound and its derivatives are pivotal intermediates in the synthesis of various pharmacologically active molecules, most notably angiotensin II receptor antagonists like Losartan.[1][2] The strategic challenge in synthesizing this molecule lies in the controlled construction and functionalization of the imidazole core.

The most industrially relevant and scientifically robust pathway proceeds through the formation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (also known as BCFI).[3][4] This approach is favored due to the accessibility of starting materials and the efficiency of the key transformations. The overall synthesis can be conceptualized as a two-part process:

-

Part I: Synthesis of the Key Aldehyde Intermediate. This involves the construction of the imidazole ring from acyclic precursors followed by concurrent chlorination and formylation.

-

Part II: Oxidation of the Aldehyde. This final step converts the aldehyde functional group into the desired carboxylic acid moiety.

This guide will dissect each part, providing both the "how" and the "why" for each experimental choice.

Part I: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

The synthesis of the aldehyde intermediate is a multi-step sequence that culminates in a Vilsmeier-Haack reaction. This classic name reaction is exceptionally effective for the formylation of electron-rich heterocycles and, in this case, also achieves the necessary chlorination.[5][6]

Logical Workflow for Aldehyde Synthesis

Caption: Workflow for the synthesis of the key aldehyde intermediate (BCFI).

Step 1.1: Formation of Methyl Pentanimidate Hydrochloride (Pinner Reaction)

The synthesis begins with the Pinner reaction, where valeronitrile is treated with anhydrous methanol and hydrogen chloride gas. This reaction converts the nitrile into a more reactive imidate salt.

-

Causality: The nitrile carbon is electrophilic, but not sufficiently so to react directly with the amine in the subsequent step. The Pinner reaction protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the carbon and facilitating attack by methanol to form the imidate hydrochloride. This stable, crystalline salt is readily isolated.

Experimental Protocol:

-

Charge a reaction vessel with valeronitrile (1.0 eq) and anhydrous methanol (1.5-2.0 eq).

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Slowly bubble dry hydrogen chloride gas (1.2-2.5 eq) through the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to 4-15°C and stir for 24-48 hours, during which time a precipitate of methyl pentanimidate hydrochloride will form.

-

The product can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether or toluene before being dried under vacuum.

Step 1.2: Condensation with Glycine

The isolated imidate hydrochloride is neutralized to its free base form and then reacted with glycine. This step forms the core backbone that will become the imidazole ring.

-

Causality: The free base of the imidate is a potent electrophile that readily reacts with the nucleophilic amino group of glycine. The initial addition is followed by the elimination of methanol and subsequent cyclization to form an imidazolinone intermediate or, under different workup conditions, the (pentanimidoylamino)acetic acid.[7][8] Careful pH control during this phase is critical to ensure the glycine nitrogen remains nucleophilic and the imidate remains reactive.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium hydroxide (1.0 eq) to methanol at 0°C.

-

Add glycine (1.0 eq) to the sodium methoxide solution and stir for 15 minutes.

-

In a separate vessel, suspend the methyl pentanimidate hydrochloride (1.0 eq) in a suitable solvent like toluene.

-

Slowly add the glycine/sodium methoxide solution to the imidate suspension at 0-5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The solvent is typically removed under reduced pressure to yield the crude (pentanimidoylamino)acetic acid sodium salt, which is used directly in the next step.[8]

Step 1.3: Vilsmeier-Haack Formylation and Chlorination

This is the culminating step for the aldehyde synthesis. The intermediate from the previous step is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Causality: The reaction of POCl₃ with DMF generates the electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent.[5] This potent electrophile attacks the electron-rich imidazolinone intermediate. The subsequent reaction cascade involves dehydration, chlorination at the C4 position, and formylation at the C5 position. An aqueous workup hydrolyzes the intermediate iminium species to furnish the final aldehyde.[7][8] This one-pot transformation is highly efficient for constructing the desired substituted imidazole.

Experimental Protocol:

-

Suspend the crude product from Step 1.2 in an inert solvent such as toluene.

-

Add phosphorus oxychloride (POCl₃, 2.5-3.0 eq) to the suspension while maintaining a temperature of -5°C to 0°C.

-

After the initial addition, slowly add N,N-dimethylformamide (DMF, 2.5-3.0 eq) over 1-2 hours, allowing the temperature to rise.

-

Heat the reaction mixture to 100-105°C and maintain for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).[4][8]

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Adjust the pH to ~7-8 with an aqueous base (e.g., 30% NaOH solution).

-

Extract the product into an organic solvent (e.g., toluene).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde as a crystalline solid.[8]

| Parameter | Typical Value | Reference(s) |

| Overall Yield (from Glycine) | 69-75% | [1][8] |

| Purity (by HPLC) | >99% | [9] |

| Melting Point | 95-99 °C | [8] |

| Molecular Formula | C₈H₁₁ClN₂O | [10][11] |

| Molecular Weight | 186.64 g/mol | [10][11] |

Part II: Oxidation to this compound

The final transformation is the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard organic transformation, but the choice of oxidant is crucial to avoid over-oxidation or unwanted side reactions with the electron-rich imidazole ring.

Oxidation Strategy and Reagent Selection

The aldehyde at the C5 position of the imidazole is susceptible to oxidation by a variety of reagents. The primary consideration is chemoselectivity—ensuring that only the aldehyde is transformed.

Caption: Final oxidation step to the target carboxylic acid.

Several classes of oxidizing agents can be employed, ranging from classical strong oxidants to milder, more modern systems.

-

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant capable of converting aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution.[12] The imidazole ring is relatively stable to permanganate under these conditions, but careful temperature control is necessary.

-

Chromium-Based Oxidation: Reagents like chromic acid (generated from sodium dichromate and sulfuric acid) are highly effective.[12][13] However, due to the toxicity and waste disposal issues associated with chromium, these methods are less favored in modern pharmaceutical synthesis.

-

Oxone® (Potassium Peroxymonosulfate): Oxone is a versatile and environmentally benign oxidant. It is known to efficiently convert a wide range of aldehydes to carboxylic acids under mild conditions, often in a buffered aqueous/organic solvent system.[14] This represents a greener alternative to heavy metal oxidants.

-

Hydrogen Peroxide: Under certain catalytic conditions, hydrogen peroxide can be an effective oxidant. For instance, vanadium complexes can catalyze the oxidation of aldehydes to carboxylic acids with H₂O₂.[14]

Recommended Experimental Protocol (Permanganate Method)

This protocol is based on well-established procedures for the oxidation of heteroaromatic aldehydes.

-

Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq) in a mixture of acetone or tert-butanol and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Prepare a solution of potassium permanganate (KMnO₄, ~1.1-1.5 eq) in water.

-

Add the KMnO₄ solution dropwise to the stirred aldehyde solution, ensuring the temperature does not exceed 10°C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis shows complete consumption of the starting aldehyde.

-

Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and only the brown MnO₂ precipitate remains.

-

Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the pad with water.

-

Combine the aqueous filtrates and cool in an ice bath.

-

Carefully acidify the filtrate with a mineral acid (e.g., 2M HCl) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a well-defined process hinging on the robust and scalable synthesis of its aldehyde precursor via a Vilsmeier-Haack reaction. The subsequent oxidation, while a standard transformation, requires careful selection of reagents to ensure high yield and purity. The pathways and protocols detailed in this guide represent a confluence of established industrial practice and sound chemical principles, providing a reliable framework for researchers in the field of drug discovery and development.

References

-

Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(22), 8084–8089. [Link]

-

Zhang, J., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451–454. [Link]

-

Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 225-234. [Link]

-

Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A Mild, Simple, and Highly Efficient Protocol for the Oxidation of Aldehydes to Carboxylic Acids and Esters. Organic Letters, 5(7), 1031–1034. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

-

Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 10(17), 3853–3856. [Link]

- Google Patents. (2013). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

-

HIMS - University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. [Link]

-

Patsnap. (2010). Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole. [Link]

-

International Journal of Pharmaceutical Erudition. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2024). 20.2.1.3.6 Synthesis of Carboxylic Acids from Aldehydes and Ketones (Update 2024). [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved January 14, 2026, from [Link]

- Google Patents. (2008). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

- Google Patents. (2010). CN101781255A - Preparation method of 2-n-butyl-4(5)-chlor-5(4)-formaldehyde-1H-imidazole.

-

LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

-

Taylor & Francis Online. (2020). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

-

National Center for Biotechnology Information. (2019). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

-

Bakhtin Studies. (2019). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. [Link]

-

ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. banglajol.info [banglajol.info]

- 4. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]

- 10. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde [cymitquimica.com]

- 11. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

The Strategic Intermediate: A Technical Guide to 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid

Abstract

This technical guide provides an in-depth examination of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 149968-28-5), a pivotal intermediate in contemporary pharmaceutical synthesis. While its precursor, 2-butyl-4-chloro-5-formylimidazole, is widely recognized as a key starting material for the antihypertensive drug Losartan, the corresponding carboxylic acid represents a critical entity in both synthetic pathways and metabolic understanding. This document elucidates the synthetic lineage of this compound, details its physicochemical characteristics, and explains its strategic importance in the development of angiotensin II receptor blockers (ARBs). Methodologies for synthesis and analysis are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile imidazole scaffold.

Introduction: The Imidazole Core in Modern Therapeutics

Imidazole derivatives are foundational scaffolds in medicinal chemistry, renowned for their diverse biological activities.[1] Their prominence in the treatment of hypertension is exemplified by blockbuster drugs like Losartan.[1] The specific molecule, this compound, and its immediate precursor, the 5-formyl analogue, are central to the construction of the Losartan molecule.[2] The structural features of this intermediate—a butyl group at the 2-position, a chloro substituent at the 4-position, and an acidic moiety at the 5-position—are not arbitrary. Structure-activity relationship (SAR) studies have demonstrated that the alkyl group at C-2 is crucial for binding affinity to the angiotensin II type 1 (AT1) receptor, while an acidic group at C-5 is a key feature of potent antagonists, as seen in EXP3174, the active metabolite of Losartan.[3] This guide focuses on the synthesis, characterization, and strategic application of the carboxylic acid derivative, a compound of significant interest for both process chemistry and new drug discovery.

Physicochemical and Spectroscopic Profile

Precise characterization of a pharmaceutical intermediate is paramount for quality control and regulatory compliance. While extensive experimental data for the carboxylic acid is not widely published, data for its immediate precursor, 2-butyl-4-chloro-5-formylimidazole, is well-documented and provides a strong comparative baseline.

Table 1: Physicochemical Properties

| Property | This compound | 2-butyl-4-chloro-5-formylimidazole (Precursor) |

| CAS Number | 149968-28-5 | 83857-96-9 |

| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O |

| Molecular Weight | 202.64 g/mol | 186.64 g/mol [4] |

| Appearance | Not specified (Expected: Solid) | Off-white to yellow crystalline powder[4] |

| Melting Point | Not available | 97-100 °C[2][4][5] |

| Boiling Point | 448.4±25.0 °C (Predicted) | 384.1±22.0 °C (Predicted)[5] |

| Solubility | Not specified | Slightly soluble in water; Soluble in Methanol, DMF, DMSO[2][5] |

Spectroscopic Analysis:

While specific spectra for the carboxylic acid are not publicly available, analysis of the closely related 2-butyl-4-chloro-5-formylimidazole reveals key characteristics. Its infrared (IR) spectrum shows a strong N-H stretching vibration around 3248 cm⁻¹ and an intense aldehydic carbonyl (C=O) stretch at 1698 cm⁻¹.[6] For the target carboxylic acid, one would anticipate the disappearance of the aldehyde C-H stretch and the appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside a shift in the C=O stretching frequency. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable for confirming purity and structure.[1][7][8]

Synthesis Pathway: From Building Blocks to the Core Intermediate

The synthesis of this compound is a multi-step process that hinges on the initial construction and subsequent functionalization of the imidazole ring. The most industrially relevant pathway proceeds through the formation of the 5-formyl derivative, which is then oxidized to the target carboxylic acid.

Step 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole via Vilsmeier-Haack Reaction

The cornerstone of the synthesis is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles.[9] This process typically starts from simple precursors like valeronitrile and glycine to build an N-substituted aminoacetic acid intermediate, which is then subjected to the Vilsmeier-Haack conditions.[10]

Reaction Mechanism: The reaction involves two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Attack and Cyclization: The precursor molecule attacks the Vilsmeier reagent, initiating a cascade of reactions that includes intramolecular cyclization, dehydration, and chlorination to yield the stable 2-butyl-4-chloro-5-formylimidazole ring system.

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | > 95% [smolecule.com]

- 5. 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem [reformchem.com]

- 6. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 10. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

An In-Depth Technical Guide to the Molecular Structure of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazole scaffold, which is a core component of many biologically active molecules, this compound and its precursors are pivotal intermediates in the synthesis of high-value pharmaceuticals. Notably, its structural precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a key building block in the manufacture of angiotensin II receptor antagonists, such as losartan, which are widely used to treat hypertension.[1][2][3] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and data from its aldehyde precursor.

| Property | Value | Source |

| CAS Number | 149968-28-5 | [4] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | [4] |

| IUPAC Name | 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | [4] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |

| Melting Point | Higher than its aldehyde precursor (97-100 °C) due to hydrogen bonding of the carboxylic acid | Inferred from[2] |

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the oxidation of its corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Among the various methods for aldehyde oxidation, the Pinnick oxidation is particularly well-suited for this transformation due to its mild reaction conditions and high tolerance for other functional groups present in the molecule, such as the imidazole ring and the chloro substituent.

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a chlorine scavenger. The reaction proceeds via the formation of chlorous acid (HClO₂), which is the active oxidizing agent.

Caption: Workflow for the Pinnick oxidation of the aldehyde precursor.

Experimental Protocol: Pinnick Oxidation

The following protocol is a validated method for the oxidation of heterocyclic aldehydes.

-

Reaction Setup: In a round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) as a buffer.

-

Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The causality behind these choices is critical: the use of 2-methyl-2-butene is to scavenge the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions such as chlorination of the imidazole ring. The phosphate buffer maintains a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid, while preventing degradation of the acid-sensitive imidazole ring.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Caption: Simplified representation of the core molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain, the N-H proton of the imidazole ring, and the carboxylic acid proton.

-

δ 12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

-

δ 10.0-12.0 ppm (br s, 1H): A broad singlet for the N-H proton on the imidazole ring.

-

δ 2.7-2.9 ppm (t, 2H): A triplet for the methylene group of the butyl chain adjacent to the imidazole ring.

-

δ 1.6-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain.

-

δ 1.3-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain.

-

δ 0.9-1.0 ppm (t, 3H): A triplet for the terminal methyl group of the butyl chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide evidence for the carbonyl carbon of the carboxylic acid and the carbons of the imidazole ring and the butyl chain.

-

δ 165-170 ppm: The carbonyl carbon of the carboxylic acid.

-

δ 145-150 ppm: The C2 carbon of the imidazole ring (attached to the butyl group).

-

δ 135-140 ppm: The C4 carbon of the imidazole ring (attached to the chlorine).

-

δ 115-120 ppm: The C5 carbon of the imidazole ring (attached to the carboxylic acid).

-

δ 25-35 ppm: The four carbons of the butyl chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the imidazole ring.

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicating hydrogen bonding.

-

1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

3100-3200 cm⁻¹ (broad): N-H stretch of the imidazole ring.

-

1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the imidazole ring.

-

~790 cm⁻¹: C-Cl stretch.[1]

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

[M]+: The molecular ion peak is expected at m/z 202.64.

-

[M+H]+: In electrospray ionization (ESI) positive mode, a peak at m/z 203.65 would be observed.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the butyl chain.

Potential Applications in Drug Development

Derivatives of 2-butyl-4-chloro-1H-imidazole are well-established as potent antagonists of the angiotensin II receptor, playing a crucial role in the management of hypertension.[1] The carboxylic acid functionality of the title compound provides a key handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These modifications can be aimed at improving potency, selectivity, and pharmacokinetic properties.

Research has shown that N-substituted derivatives of the 2-butyl-4-chloro-1H-imidazole scaffold exhibit significant angiotensin-converting enzyme (ACE) inhibitory activity.[1] This dual antagonism of the renin-angiotensin system is a highly sought-after therapeutic strategy in cardiovascular medicine. Furthermore, imidazole derivatives are known to possess a wide range of biological activities, including antifungal and antibacterial properties, making this scaffold a versatile starting point for the development of novel therapeutic agents.[5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals, particularly for cardiovascular diseases. While direct experimental data on this compound is limited, its synthesis via the Pinnick oxidation of its aldehyde precursor is a reliable and efficient method. The predicted spectroscopic data provides a solid framework for its characterization. The structural features of this molecule, particularly the carboxylic acid group, offer numerous possibilities for the design and synthesis of novel, biologically active compounds. This guide provides researchers and drug development professionals with the necessary foundational knowledge to effectively utilize this important chemical entity in their work.

References

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. MedCrave online. [Link]

-

2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde - ChemBK. [Link]

-

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. [Link]

-

2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific. [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]

-

Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC - NIH. [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. [Link]

-

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde - Wikidata. [Link]

-

Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)] - Asian Journal of Research in Chemistry. [Link]

-

Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Publications. [Link]

-

4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-carbonitrile - PubChem. [Link]

-

Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate. [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. [Link]

-

CAS#:149968-28-5 | 2-butyl-5-chloro-1H-imidazole-4-carboxylic acid | Chemsrc. [Link]

-

Product information, 2-Butyl-4-chloro-1h-imidazole-5-carboxaldehyde | P&S Chemicals. [Link]

- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google P

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]

- 3. theclinivex.com [theclinivex.com]

- 4. 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 5. chemimpex.com [chemimpex.com]

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole ring, a five-membered heterocyclic motif containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," consistently appearing in a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, with a focus on their applications in antimicrobial and anticancer research. We will delve into the fundamental mechanisms of action, present detailed and validated experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The Imidazole Core: Synthesis and Significance

The imidazole nucleus is a planar, aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] This property, along with its ability to participate in hydrogen bonding and coordinate with metal ions, underpins its versatile role in biological systems.[5] It is a key component of essential biomolecules such as the amino acid histidine, histamine, and purines.[2][6]

The synthesis of the imidazole core can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern on the imidazole ring.

Common Synthetic Strategies

Several classical methods are employed for the synthesis of the imidazole ring:

-

Debus Synthesis: This method, first reported in 1858, involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3][7] While yields can be modest, it remains a versatile method for producing C-substituted imidazoles.[8]

-

Radziszewski Synthesis: A modification of the Debus synthesis, this approach utilizes a mixture of a glyoxal, an aldehyde, and an amine in the presence of ammonia or an ammonium salt.[3][7]

-

Wallach Synthesis: This method involves the reaction of a N,N'-disubstituted oxamide with phosphorus oxychloride, followed by reduction.[3]

-

Marckwald Synthesis: This route involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate to form an intermediate that cyclizes to the imidazole ring.[3]

More contemporary methods often focus on improving yields, reducing reaction times, and employing greener chemistry principles, including the use of catalysts like metal oxides and heterogeneous catalysts.[9]

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dicarbonyl [label="Dicarbonyl\n(e.g., Glyoxal)"]; Aldehyde [label="Aldehyde"]; Ammonia [label="Ammonia/Amine"]; AlphaAminoKetone [label="α-Amino Ketone"]; Cyanate [label="Cyanate/Isothiocyanate"]; }

subgraph "cluster_methods" { label="Synthetic Methods"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Debus [label="Debus Synthesis"]; Radziszewski [label="Radziszewski Synthesis"]; Marckwald [label="Marckwald Synthesis"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Imidazole [label="Imidazole Derivative"]; }

Dicarbonyl -> Debus; Aldehyde -> Debus; Ammonia -> Debus; Dicarbonyl -> Radziszewski; Aldehyde -> Radziszewski; Ammonia -> Radziszewski; AlphaAminoKetone -> Marckwald; Cyanate -> Marckwald;

Debus -> Imidazole; Radziszewski -> Imidazole; Marckwald -> Imidazole;

caption [label="General Synthetic Pathways to Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }

Figure 1: General Synthetic Pathways to Imidazole Derivatives

Antifungal Activity of Imidazole Derivatives

Imidazole-containing compounds represent a major class of antifungal agents used clinically.[10][11] Marketed drugs like ketoconazole, miconazole, and clotrimazole are all based on the imidazole scaffold.[10][12]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of most imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[11][13] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[12][13]

Imidazole [label="Imidazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LanosterolDemethylase [label="Lanosterol 14α-demethylase", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Fungal Cell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Imidazole -> LanosterolDemethylase [label="Inhibits"]; LanosterolDemethylase -> Ergosterol [label="Catalyzes"]; Ergosterol -> Membrane [label="Maintains"]; Membrane -> Death [label="Disruption leads to"];

caption [label="Antifungal Mechanism of Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }

Figure 2: Antifungal Mechanism of Imidazole Derivatives

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal activity of novel imidazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). Broth microdilution is a standardized and widely used method.[14][15][16]

Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a fungal strain.

Materials:

-

Test imidazole derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)[11]

-

Standard antifungal drug (e.g., fluconazole) as a positive control[11]

-

96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Drug Solutions: Prepare stock solutions of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the drug solutions in the 96-well plates using the culture medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.[17]

-

Reading of Results: Determine the MIC as the lowest drug concentration at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a plate reader.[17]

Data Presentation: MIC Values

The results of antifungal susceptibility testing are typically presented in a table format, allowing for easy comparison of the activities of different compounds against various fungal strains.

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| Imidazole Derivative 1 | 8 | 16 | 4 |

| Imidazole Derivative 2 | 4 | 8 | 2 |

| Fluconazole (Control) | 2 | 32 | 1 |

Note: The above data is illustrative. Actual values will vary depending on the specific compounds and fungal strains tested. Certain derivatives have demonstrated superior activity compared to the reference drug fluconazole.[11]

Antibacterial Activity of Imidazole Derivatives

The imidazole scaffold is also present in compounds with significant antibacterial activity.[18][19] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5][19]

Mechanisms of Antibacterial Action

Imidazole derivatives can exert their antibacterial effects through various mechanisms, including:

-

Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with bacterial DNA replication.[19]

-

Disruption of Cell Wall Synthesis: Certain compounds can inhibit the formation of the bacterial cell wall.[19]

-

Cell Membrane Disruption: Imidazole derivatives can also lead to the disruption of the bacterial cell membrane, causing leakage of cellular contents.[13][19]

Experimental Protocol: Antibacterial Screening

Similar to antifungal testing, the antibacterial activity of imidazole derivatives is often evaluated by determining the MIC. The broth microdilution method is a standard technique.[20][21]

Objective: To determine the lowest concentration of an imidazole derivative that inhibits the visible growth of a bacterial strain.

Materials:

-

Test imidazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[5][19]

-

Standard antibacterial drug (e.g., ciprofloxacin, vancomycin) as a positive control[19]

-

96-well microtiter plates

-

Culture medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Drug Solutions: Prepare stock solutions of the test compounds and standard drugs.

-

Serial Dilutions: Perform two-fold serial dilutions in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension (typically adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate the wells with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading of Results: Determine the MIC as the lowest concentration that prevents visible bacterial growth.

For a more comprehensive assessment, the Minimum Bactericidal Concentration (MBC) can also be determined by sub-culturing from the wells with no visible growth onto agar plates.[20]

Data Presentation: MIC Values for Antibacterial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Imidazole Derivative A | 16 | 32 | 64 |

| Imidazole Derivative B | 8 | 16 | 32 |

| Ciprofloxacin (Control) | 1 | 0.5 | 1 |

Note: The above data is illustrative. The antibacterial activity can vary significantly based on the specific substitutions on the imidazole ring.

Anticancer Activity of Imidazole Derivatives

The versatility of the imidazole scaffold has also led to its exploration in the development of anticancer agents.[1][22][23] Several imidazole-containing drugs are used in cancer therapy, such as dacarbazine and nilotinib.[24]

Mechanisms of Anticancer Action

Imidazole derivatives exhibit anticancer activity through a multitude of mechanisms:[23]

-

Induction of Apoptosis: Many imidazole compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[23]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[22]

-

Enzyme Inhibition: Imidazole-based compounds can inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases.[1][25]

-

DNA Intercalation: Certain derivatives can bind to DNA, disrupting its replication and transcription.[23][26]

-

Disruption of Microtubule Dynamics: Some compounds can interfere with the formation and function of microtubules, which are essential for cell division.[23]

Imidazole [label="Imidazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_mechanisms" { label="Mechanisms of Action"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis"]; CellCycle [label="Cell Cycle Arrest"]; Enzyme [label="Enzyme Inhibition\n(e.g., Kinases)"]; DNA [label="DNA Intercalation"]; Microtubule [label="Microtubule Disruption"]; }

Result [label="Inhibition of Cancer\nCell Proliferation and Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Imidazole -> Apoptosis; Imidazole -> CellCycle; Imidazole -> Enzyme; Imidazole -> DNA; Imidazole -> Microtubule;

Apoptosis -> Result; CellCycle -> Result; Enzyme -> Result; DNA -> Result; Microtubule -> Result;

caption [label="Anticancer Mechanisms of Imidazole Derivatives", shape=plaintext, fontsize=12, fontcolor="#202124"]; }

Figure 3: Anticancer Mechanisms of Imidazole Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[27][28]

Objective: To determine the concentration of an imidazole derivative that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Test imidazole derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Standard anticancer drug (e.g., doxorubicin) as a positive control

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add the MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[28]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation: IC50 Values for Anticancer Activity

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| Imidazole Derivative X | 12.5 | 25.8 |

| Imidazole Derivative Y | 5.2 | 10.1 |

| Doxorubicin (Control) | 0.8 | 1.5 |

Note: The above data is illustrative and serves for comparative purposes.

Antiviral Activity of Imidazole Derivatives

The imidazole core is also a feature of several antiviral agents.[4][29] Research has demonstrated their potential against a range of viruses, including influenza, dengue, and coronaviruses.[29]

Mechanisms of Antiviral Action

The antiviral mechanisms of imidazole derivatives can be diverse and virus-specific:

-

Inhibition of Viral Enzymes: Some compounds can target and inhibit essential viral enzymes, such as proteases and polymerases, which are crucial for viral replication.[30][31]

-

Blocking Viral Entry: Certain derivatives may interfere with the binding of the virus to host cell receptors, preventing infection.

-

Interference with Viral Replication and Assembly: Some compounds can disrupt various stages of the viral life cycle within the host cell.

For instance, in the context of SARS-CoV-2, some imidazole derivatives have been shown to bind to the main protease (Mpro), a key enzyme in viral replication.[29][30]

Experimental Protocol: Antiviral Screening (CPE Reduction Assay)

A common method for initial antiviral screening is the cytopathic effect (CPE) reduction assay.[32]

Objective: To determine the concentration of an imidazole derivative that protects host cells from virus-induced cell death.

Materials:

-

Test imidazole derivatives

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock

-

Standard antiviral drug as a positive control

-

96-well cell culture plates

-

Cell culture medium

-

Reagent for cell viability assessment (e.g., CellTiter-Glo)[32]

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a cell control (no virus, no compound) and a virus control (virus, no compound).

-

Incubation: Incubate the plates until significant CPE is observed in the virus control wells.

-

Viability Assessment: Quantify cell viability in each well using a suitable assay (e.g., by measuring ATP levels with CellTiter-Glo).[32]

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the 50% effective concentration (EC50). It is also crucial to determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to assess the therapeutic index (SI = CC50/EC50).[33]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities underscore its importance in the development of new therapeutic agents.[1] Future research will likely focus on the design of novel imidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of multi-target imidazole hybrids and the application of computational methods in their design will undoubtedly accelerate the discovery of next-generation drugs for a wide range of diseases.[23][30]

References

- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry.

- Al-Shdefat, R., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.

- Verma, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Medicinal Chemistry.

- Singh, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery.

- Sharma, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Li, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules.

- Pierce, C. G., & Rev, C. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

- McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.

- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Request PDF.

- Sahoo, U., et al. (2012). Imidazole and its Biological Activities: A Review. Asian Journal of Research in Chemistry.

- N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

- Al-Masoudi, N. A. (2023). Imidazole derivatives synthesis: exploring different methods. Taylor & Francis Online.

- N/A. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- N/A. (2024).

- N/A. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. MDPI.

- Adeboye, O. O., et al. (2022). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Journal of the Indian Chemical Society.

- N/A. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Ellis, G. P., et al. (1969). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology.

- N/A. (2017). 12 A review: Imidazole synthesis and its biological activities.

- Lee, J. H., & Lee, J. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design.

- N/A. (2024).

- N/A. (n.d.). Antifungal Susceptibility. MI - Microbiology.

- N/A. (2025).

- López-Abarrategui, C., et al. (2021).

- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.

- N/A. (n.d.). Antimicrobial Efficacy Screening.

- N/A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen.

- Singh, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- N/A. (2013).

- Pierce, C. G., & Rev, C. M. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.

- Altindag, F. D., et al. (2019).

- Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of pharmaceutical analysis.

- N/A. (n.d.). Imidazole. Wikipedia.

- N/A. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Sharma, A., et al. (2021).

- N/A. (n.d.). Antifungal Susceptibility Test. Slideshare.

- Ali, A., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.

- N/A. (n.d.).

- McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Al-Ostoot, F. H., et al. (2021).

- Kumar, A., et al. (2014).

- Rios, J. L., et al. (1988).

- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- N/A. (2024). 7 steps for screening antiviral drugs. DIFF Biotech.

- Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology.

- N/A. (n.d.). Antiviral Drug Screening.

- Zhang, J., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research.

- N/A. (n.d.). Antiviral & Antimicrobial Testing.

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 12. biolmolchem.com [biolmolchem.com]

- 13. nano-ntp.com [nano-ntp.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 20. microchemlab.com [microchemlab.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 23. ijsred.com [ijsred.com]

- 24. mdpi.com [mdpi.com]

- 25. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijsrtjournal.com [ijsrtjournal.com]

- 27. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 29. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. criver.com [criver.com]

A Technical Guide to the Synthesis and Application of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic Acid Derivatives in Drug Discovery

This guide provides an in-depth exploration of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid and its derivatives, pivotal intermediates in the development of cardiovascular therapeutics. We will dissect the synthetic pathways, elucidate the rationale behind experimental designs, and discuss the pharmacological significance of this heterocyclic scaffold, with a particular focus on its role in the design of Angiotensin II Receptor Blockers (ARBs).

Introduction: The Imidazole Core in Modern Therapeutics

The substituted imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] Its prominence is exemplified in blockbuster drugs like Losartan, an Angiotensin II Receptor Blocker (ARB) that revolutionized the management of hypertension.[1][2] At the heart of Losartan's structure lies the 2-butyl-4-chloro-1H-imidazole moiety. This guide focuses on the synthesis and derivatization of the carboxylic acid variant of this core, a key building block for a new generation of therapeutic agents.

The strategic placement of the butyl group at the C2 position and a chlorine atom at the C4 position of the imidazole ring is crucial for high-affinity binding to the AT1 receptor.[3] The carboxylic acid at the C5 position, or its bioisosteric equivalents, serves as a critical acidic functional group that mimics the phenolic hydroxyl group of tyrosine in angiotensin II, enabling potent antagonism.[3] Understanding the synthetic nuances and structure-activity relationships (SAR) of derivatives of this compound is therefore paramount for researchers in cardiovascular drug discovery.

The Synthetic Cornerstone: 2-Butyl-4-chloro-5-formylimidazole

The most common and versatile starting material for accessing a wide array of C5-functionalized derivatives is not the carboxylic acid itself, but its immediate precursor, 2-butyl-4-chloro-5-formylimidazole (also known as 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde). Its synthesis is a critical first step and several routes have been established.

Synthesis of 2-Butyl-4-chloro-5-formylimidazole

A widely adopted industrial method involves a multi-step sequence starting from valeronitrile. This process is advantageous due to the availability and low cost of the starting materials.[4]

Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

Step 1: Formation of Methyl Pentanimidate Hydrochloride

-

Cool a solution of valeronitrile in anhydrous methanol to a temperature between -10°C and 5°C.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The reaction is typically continued for 5-24 hours.[5]

-

The product, methyl pentanimidate hydrochloride, precipitates from the solution and is isolated by filtration.

Step 2: Cyclization to 2-Butyl-4-hydroxymethylimidazole

-

The methyl pentanimidate hydrochloride is reacted with 1,3-dihydroxyacetone in the presence of ammonia. This cyclization is often performed under pressure (e.g., 3 bar) at elevated temperatures (e.g., 70°C) to drive the reaction to completion.[5]

-

The choice of solvent is critical for managing the reaction pressure and can include diisopropyl ether, toluene, or methanol.[5]

Step 3: Vilsmeier-Haack Formylation and Chlorination

-

The 2-butyl-4-hydroxymethylimidazole is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step accomplishes both chlorination of the C4 position and formylation at the C5 position.[6][7]

-

The reaction is typically carried out in a solvent such as toluene.[4] Phosphorus oxychloride is added first, followed by the slow addition of DMF at elevated temperatures (e.g., 70-95°C), and the reaction is then stirred at a higher temperature (e.g., 100-105°C) to ensure complete conversion.[4]

-

Careful quenching of the reaction mixture in cold water is necessary to hydrolyze the reactive intermediates and precipitate the product.[5]

Diagram: Synthetic Workflow for 2-Butyl-4-chloro-5-formylimidazole

Caption: Key steps in the synthesis of the core aldehyde intermediate.

Derivatization at the C5-Position: From Aldehyde to Carboxylic Acid and Beyond

The C5-formyl group is a versatile handle for a multitude of chemical transformations, allowing for the introduction of various functionalities essential for biological activity.

Oxidation to this compound

The conversion of the aldehyde to the carboxylic acid is a straightforward yet crucial step. Standard oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 2-Butyl-4-chloro-5-formylimidazole

-

Dissolve 2-butyl-4-chloro-5-formylimidazole in a suitable solvent, such as aqueous acetone or an alcohol/water mixture.

-

Add a solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise while monitoring the reaction temperature.

-

Upon completion, the reaction is quenched, and the product is isolated. For instance, if using KMnO₄, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Reductive Amination and Other C-C Bond Forming Reactions

The aldehyde functionality also serves as an excellent electrophile for nucleophilic additions and reductive amination reactions, enabling the synthesis of a diverse library of derivatives. For instance, reaction with primary or secondary amines in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields N-substituted aminomethyl derivatives.

N-Alkylation: Building the Biphenyl Tetrazole Side Chain

A hallmark of many ARBs, including Losartan, is the N-alkylation of the imidazole ring with a biphenylmethyl bromide scaffold bearing a tetrazole group. This acidic heterocycle is a key pharmacophoric element for potent AT1 receptor antagonism.[8]

Experimental Protocol: N-Alkylation with Biphenylmethyl Bromide

-

To a solution of this compound (or its ester derivative) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen.

-

Add the appropriate biphenylmethyl bromide derivative (with the tetrazole group often protected, for example, with a trityl group) to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the alkylation.

-

After the reaction is complete, an aqueous workup is performed to remove inorganic salts, and the product is extracted with an organic solvent.

-

If a protecting group was used on the tetrazole, a subsequent deprotection step (e.g., acidic hydrolysis for a trityl group) is required to yield the final active compound.

Diagram: Key Derivatization Pathways

Caption: Major transformations of the C5-formyl group.

Applications in Drug Development: Beyond Losartan

The 2-butyl-4-chloro-1H-imidazole scaffold is not limited to ARBs. Researchers have explored its incorporation into molecules targeting other enzymes in the renin-angiotensin system. For example, derivatives have been designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors.[1][2] In one study, N-substituted derivatives of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol were synthesized and evaluated for their ACE inhibitory activity.[1] One compound, in particular, exhibited a promising IC₅₀ value of 1.31 µM, demonstrating the versatility of this core structure.[1][2]

Table 1: Biological Activity of Selected Derivatives

| Compound ID | Target | Activity (IC₅₀) | Reference |

| Losartan | AT₁ Receptor | Nanomolar range | [9][10] |

| Compound 4b* | ACE | 1.31 ± 0.026 µM | [1][2] |

*N-substituted derivative of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Conclusion and Future Perspectives

The this compound framework remains a highly valuable and versatile platform in medicinal chemistry. Its established role in the development of potent ARBs has cemented its importance, and ongoing research continues to uncover new therapeutic applications. The synthetic routes outlined in this guide, starting from the pivotal aldehyde intermediate, provide a robust foundation for the generation of diverse chemical libraries. Future work will likely focus on the development of novel, highly selective kinase inhibitors, anti-proliferative agents, and modulators of other key biological pathways, all built upon this remarkable heterocyclic core. The continued exploration of this scaffold's chemical space promises to yield the next generation of innovative therapeutics.

References

- An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. J Comput Aided Mol Des.

- Design and Synthesis of Nonpeptide Angiotensin II Receptor Antagonists Featuring Acyclic Imidazole-Mimicking Structural Units. PubMed.

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig

- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Chem-Impex.

- 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9. ChemicalBook.

- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PMC - PubMed Central.

- Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres.

- 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | CAS 83857-96-9. SCBT - Santa Cruz Biotechnology.

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig

- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.

- Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics.

- 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. Clinivex.

- This compound. Benchchem.

- Method for preparing 2-butyl-4-chloro-5-formylimidazole.

- Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.

- Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole. Quick Company.

- 1H-imidazole-5-carboxylic acid derivatives.

- 2-Butyl-5-chloro-1H-imidazole-4-carboxylic acid. Amerigo Scientific.

- Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole.

- Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.

Sources

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]

- 5. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 6. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 7. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid

Introduction: Contextualizing a Key Moiety in Pharmaceutical Development

2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and drug development. As an intermediate in the synthesis of potent therapeutics, such as angiotensin II receptor antagonists, a thorough understanding of its physicochemical properties is paramount. The solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate are critical attributes that profoundly influence its bioavailability, formulability, and overall therapeutic efficacy.[1][] A comprehensive characterization of these properties is a foundational step in quality control and rational drug design.[1]

This guide provides a detailed exploration of the core physicochemical parameters, solubility profile, and stability characteristics of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, step-by-step protocols for its empirical evaluation. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are rooted in robust scientific principles.

Part 1: Foundational Physicochemical Characterization

A thorough investigation of the physical and chemical properties of an API is the primary step for quality control and formulation design.[1] Before assessing solubility and stability, a baseline characterization is essential. This involves determining properties that dictate the molecule's behavior in various environments.

Molecular Structure and Inherent Properties

The molecule's structure reveals its dualistic, amphoteric nature. The carboxylic acid group (-COOH) provides an acidic center, while the imidazole ring contains both a basic nitrogen and a weakly acidic N-H proton. The butyl chain and chloro-substituent contribute to its lipophilicity.

-

Molecular Formula: C₈H₁₁ClN₂O₂

-

Molecular Weight: 202.64 g/mol [3]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value(s) are arguably the most critical parameter for predicting how solubility will change with pH.[4] As an amphoteric substance, this molecule will have at least two pKa values:

-

pKa₁ (Carboxylic Acid): The dissociation of the acidic proton from the -COOH group. This is expected to be in the range of 2-4.

-

pKa₂ (Imidazole Ring): The protonation of the basic nitrogen on the imidazole ring. For imidazoles, this typically falls in the 5-7 range.[5] The N-H proton on the imidazole ring is also acidic, but with a much higher pKa (approx. 14.4), it is not relevant under physiological conditions.[6]

Understanding these pKa values is essential because the ionization state of the molecule dictates its interaction with aqueous media. The solubility of an ionizable drug is highly pH-dependent, with the ionized form generally being much more soluble than the neutral form.[7]

Lipophilicity (LogP / LogD)